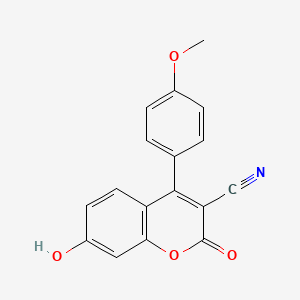
7-hydroxy-4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, which imparts unique properties such as fluorescence and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE can be achieved through various methods, including the Pechmann condensation, Knoevenagel reaction, and Perkin reaction. The Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or Lewis acids like zinc chloride . The Knoevenagel reaction involves the condensation of aldehydes with active methylene compounds in the presence of basic catalysts like piperidine .
Industrial Production Methods
Industrial production of coumarin derivatives often employs solid acid catalysts due to their reusability, high catalytic activity, and environmental benefits. Methods such as microwave irradiation and the use of magnetic nanoparticles as catalysts have been explored to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its fluorescence properties make it valuable in the development of fluorescent probes and dyes for imaging and analytical purposes . Additionally, its biological activities, such as anti-inflammatory, antibacterial, and anticancer properties, have been explored for potential therapeutic applications .
Mécanisme D'action
The mechanism of action of 7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antibacterial activity . Its anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic properties and clinical use in bile duct relaxation.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and exhibits anticancer properties.
Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities.
Uniqueness
7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE stands out due to its unique combination of fluorescence and biological activities, making it a versatile compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C17H11NO4 |
|---|---|
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
7-hydroxy-4-(4-methoxyphenyl)-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C17H11NO4/c1-21-12-5-2-10(3-6-12)16-13-7-4-11(19)8-15(13)22-17(20)14(16)9-18/h2-8,19H,1H3 |
Clé InChI |
LGKJTHKAYCZEHV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B14940780.png)
![N-Methyl-N-{[4-(2-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide](/img/structure/B14940789.png)
![dimethyl 2-{1-[(4-ethylphenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14940790.png)
![N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B14940794.png)
![5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14940795.png)
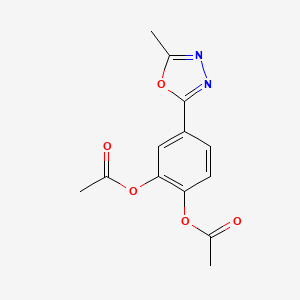
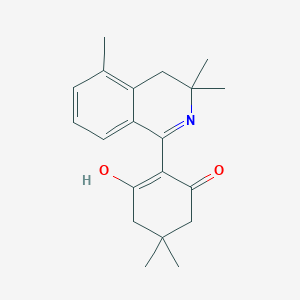
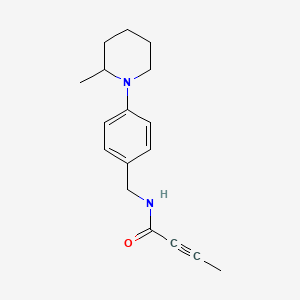

![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940840.png)
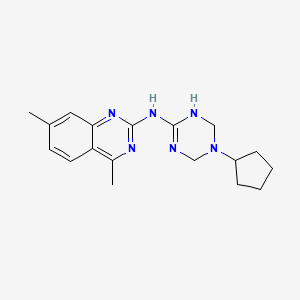
![1-(1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940846.png)

![N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide](/img/structure/B14940866.png)
